1,3-Dimethylcyclobutan-1-amine hydrochloride
CAS No.: 2172496-33-0
Cat. No.: VC7646421
Molecular Formula: C6H14ClN
Molecular Weight: 135.64
* For research use only. Not for human or veterinary use.

CAS No. | 2172496-33-0 |
---|---|
Molecular Formula | C6H14ClN |
Molecular Weight | 135.64 |
IUPAC Name | 1,3-dimethylcyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H |
Standard InChI Key | XQUCRTXKRUFLMR-UHFFFAOYSA-N |
SMILES | CC1CC(C1)(C)N.Cl |
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclobutane ring substituted with methyl groups at the 1- and 3-positions, with an amine functional group at the 1-position protonated as a hydrochloride salt. The molecular formula is C₆H₁₄ClN, corresponding to a molecular weight of 135.64 g/mol . Key structural descriptors include:
Property | Value | Source |
---|---|---|
SMILES | CC1CC(C1)(C)N.Cl | |
InChIKey | XQUCRTXKRUFLMR-UHFFFAOYSA-N | |
Predicted CCS (Ų)* | [M+H]+: 120.9; [M+Na]+: 127.0 |
*Collision cross-section (CCS) values predict ion mobility in mass spectrometry, reflecting the compound’s gas-phase conformation .
The trans-configuration of the methyl groups imposes significant ring strain, which influences its reactivity and solid-state packing. X-ray crystallography data remain unreported, but computational models suggest a puckered cyclobutane ring with bond angles deviating from ideal tetrahedral geometry .
Chemical Reactivity and Functionalization
Reaction Pathways
The amine group’s nucleophilicity and the ring’s strain drive diverse transformations:
Reaction Type | Products | Applications |
---|---|---|
Oxidation | Nitroso or imine derivatives | Catalyst ligands |
Reduction | Secondary amines | Pharmaceutical intermediates |
Substitution | Halo- or aryl-cyclobutanes | Polymer precursors |
The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or protic media. For example, nucleophilic substitution at the amine position proceeds efficiently in methanol/water mixtures, yielding quaternary ammonium salts with antimicrobial activity.
Applications in Research and Industry
Pharmaceutical Development
As a structurally constrained amine, it serves as a:
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Ligand for G protein-coupled receptors (GPCRs): Its rigid scaffold mimics bioactive conformations of flexible amines, aiding in receptor mapping.
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Precursor for neuraminidase inhibitors: Analogous cyclobutane amines show antiviral activity by blocking viral entry.
Materials Science
Cyclobutane derivatives are valued in polymer chemistry for their thermal stability. Though unconfirmed for this specific compound, patents suggest utility in polyimide synthesis for flexible electronics and insulation materials .
Future Research Directions
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Crystallographic Studies: Resolving 3D structure via X-ray diffraction to elucidate solid-state interactions.
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Biological Screening: Expanding into kinase or protease inhibition assays given its ligand potential.
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Green Synthesis: Adapting photochemical methods from cyclobutane dianhydride production to improve yield and reduce waste .
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